An In-depth Technical Guide to the Chemical Properties of Benzylhydrochlorothiazide-d5
An In-depth Technical Guide to the Chemical Properties of Benzylhydrochlorothiazide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Benzylhydrochlorothiazide-d5. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the mechanism of action, experimental protocols for its evaluation, and presents key data in a structured format for ease of reference.
Core Chemical Properties
Benzylhydrochlorothiazide-d5 is the deuterated analog of Benzylhydrochlorothiazide, a thiazide diuretic. The incorporation of five deuterium atoms on the benzyl ring provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in analytical methods.
Table 1: Chemical Identifiers and Properties of Benzylhydrochlorothiazide-d5
| Property | Value |
| Chemical Name | 6-chloro-3-((phenyl-d5)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |
| CAS Number | 1185024-05-8[1] |
| Molecular Formula | C₁₄H₉D₅ClN₃O₄S₂[1] |
| Molecular Weight | 392.89 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Mechanism of Action
Benzylhydrochlorothiazide, the non-deuterated parent compound, exerts its diuretic and antihypertensive effects primarily through the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) located in the distal convoluted tubule (DCT) of the nephron.[2][3][4] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, it increases the osmolarity of the fluid, leading to enhanced excretion of water and electrolytes.[2][3][4] This reduction in extracellular fluid volume contributes to its blood pressure-lowering effect.[2]
Below is a diagram illustrating the signaling pathway of Benzylhydrochlorothiazide's action on the distal convoluted tubule.
Caption: Mechanism of action of Benzylhydrochlorothiazide in the distal convoluted tubule.
Experimental Protocols
Synthesis of Benzylhydrochlorothiazide-d5
The synthesis would likely involve the following key steps:
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Synthesis of deuterated benzyl precursor: Phenyl-d5-methanol or a similar deuterated starting material would be converted to a suitable electrophile, such as phenyl-d5-methyl bromide.
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Condensation: The deuterated benzyl halide would then be reacted with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (hydrochlorothiazide) in the presence of a base to yield the final product.
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Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.
Characterization of the final product would be performed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and the extent of deuteration.
In Vivo Diuretic Activity Assay in Rats
The following protocol provides a standard method for evaluating the diuretic activity of a test compound like Benzylhydrochlorothiazide-d5 in a rat model.
Table 2: Experimental Protocol for Diuretic Activity Assay
| Step | Procedure |
| 1. Animal Model | Male Wistar rats (150-200g) are typically used. |
| 2. Acclimatization | Animals are acclimatized to laboratory conditions for at least one week before the experiment. |
| 3. Grouping | Animals are randomly divided into control and treatment groups (n=6 per group). |
| 4. Dosing | The test compound (Benzylhydrochlorothiazide-d5) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard diuretic like furosemide. |
| 5. Hydration | Immediately after dosing, animals are hydrated with a saline solution (e.g., 25 mL/kg body weight) to ensure adequate urine flow. |
| 6. Urine Collection | Animals are placed in individual metabolic cages, and urine is collected at specified time intervals (e.g., 0-6 hours and 6-24 hours). |
| 7. Analysis | The total urine volume is measured for each animal. Urine samples can be further analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes. |
| 8. Data Evaluation | The diuretic activity is expressed as the ratio of the mean urine volume of the treated group to that of the control group. |
Below is a diagram illustrating the experimental workflow for the diuretic activity assay.
Caption: Experimental workflow for in vivo diuretic activity testing.
Quantitative Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Benzylhydrochlorothiazide-d5 in biological matrices.
Table 3: Typical HPLC-MS/MS Parameters for Analysis
| Parameter | Typical Setting |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode |
| Mass Spectrometer | Triple quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Benzylhydrochlorothiazide-d5 and an internal standard. |
Sample Preparation: Biological samples (e.g., plasma, urine) typically require protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte before injection into the HPLC-MS/MS system.
Conclusion
Benzylhydrochlorothiazide-d5 is a critical tool for researchers in the field of pharmacology and drug metabolism. Its well-defined chemical properties and the established mechanism of action of its parent compound make it an ideal internal standard and tracer for a variety of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, evaluation, and quantification of this important deuterated compound. This technical guide aims to facilitate further research and development in the area of diuretic and antihypertensive therapies.
